

thermal stability and decomposition of butyl gallate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl gallate*

Cat. No.: *B094131*

[Get Quote](#)

An In-depth Technical Guide on the Thermal Stability and Decomposition of **Butyl Gallate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl gallate, the n-butyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of fats and oils.^[1] Its efficacy and utility are intrinsically linked to its thermal stability, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of **butyl gallate**, including its stability profile and decomposition pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in optimizing the use of **butyl gallate** in their respective applications.

Physicochemical Properties of Butyl Gallate

Understanding the fundamental physicochemical properties of **butyl gallate** is essential for interpreting its thermal behavior.

Property	Value	Reference
Chemical Name	Butyl 3,4,5-trihydroxybenzoate	[1]
CAS Number	1083-41-6	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₅	[1]
Molecular Weight	226.23 g/mol	[1]
Melting Point	142-146 °C	[2]
Boiling Point	452.7 °C at 760 mmHg	

Thermal Stability of Butyl Gallate

The thermal stability of **butyl gallate** is a critical parameter for its application in products that undergo heat treatment. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing its stability.

While specific TGA/DSC data for **butyl gallate** is not readily available in the reviewed literature, data from homologous galloyl esters (ethyl, propyl, octyl, and lauryl gallate) provides valuable insights into the expected thermal behavior of **butyl gallate**. The thermal stability of galloyl esters is influenced by the length of the alkyl chain.

Thermogravimetric Analysis (TGA) Data for Galloyl Esters

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the decomposition temperatures for various galloyl esters, indicating the temperatures at which 20%, 50%, and 90% mass loss occurs (T₂₀, T₅₀, and T₉₀, respectively).

Galloyl Ester	T ₂₀ (°C)	T ₅₀ (°C)	T ₉₀ (°C)
Ethyl Gallate	277	308	478
Propyl Gallate	273	309	483
Octyl Gallate	300	333	468
Lauryl Gallate	318	360	410

Data sourced from a study on the thermal stability of gallates as additives in biodegradable polyesters.[3]

Based on this trend, it can be inferred that **butyl gallate** would exhibit thermal stability within a similar range, with decomposition likely commencing above 200°C. One study on various gallate derivatives noted that they are all relatively stable up to 230°C with a mass loss of less than 3%. [4]

Factors Influencing Thermal Stability

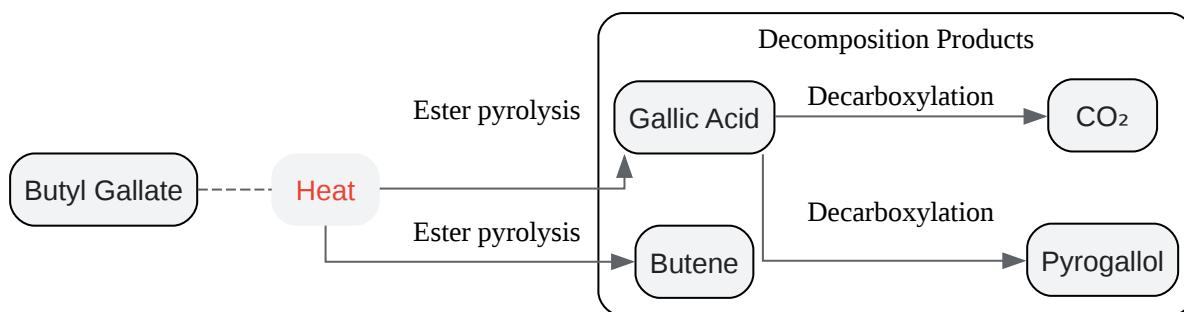
The thermal stability of galloyl esters generally increases with the length of the alkyl chain.[4] This is attributed to the increased van der Waals forces and molecular weight. However, the initial decomposition of lower molecular weight gallates like ethyl and propyl gallate occurs in multiple steps, whereas longer-chain esters like lauryl gallate tend to decompose in a single step.[3]

Thermal Decomposition of Butyl Gallate

The thermal decomposition of **butyl gallate** involves the cleavage of its chemical bonds, leading to the formation of smaller, more volatile molecules.

Proposed Decomposition Products

While specific studies identifying the thermal decomposition products of **butyl gallate** are scarce, based on the chemical structure and known degradation pathways of similar compounds, the following products can be anticipated:


- Gallic Acid: Formed by the hydrolysis or thermolysis of the ester bond.

- Butene: Resulting from the cleavage and rearrangement of the butyl group.
- Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid group of gallic acid.
- Pyrogallol: Formed by the decarboxylation of gallic acid at higher temperatures.
- Other smaller fragments: Arising from the further breakdown of the aromatic ring and side chain.

For propyl gallate, n-propanol has been identified as a possible volatile compound released during its thermal decomposition.^[5] This suggests that butanol could be a potential decomposition product of **butyl gallate**.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a proposed pathway for the thermal decomposition of **butyl gallate**.

[Click to download full resolution via product page](#)

A proposed thermal decomposition pathway for **butyl gallate**.

Experimental Protocols

This section details the methodologies for conducting thermal analysis of **butyl gallate**.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of **butyl gallate** by measuring mass loss as a function of temperature.

Methodology:

- Instrument: A thermogravimetric analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of **butyl gallate** powder into an alumina or platinum crucible.
- Experimental Conditions:
 - Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).
 - Heating Rate: A linear heating rate, typically 10 °C/min.
 - Temperature Range: From ambient temperature (e.g., 25 °C) up to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures corresponding to specific mass loss percentages (e.g., T_{20} , T_{50} , T_{90}). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of **butyl gallate** by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

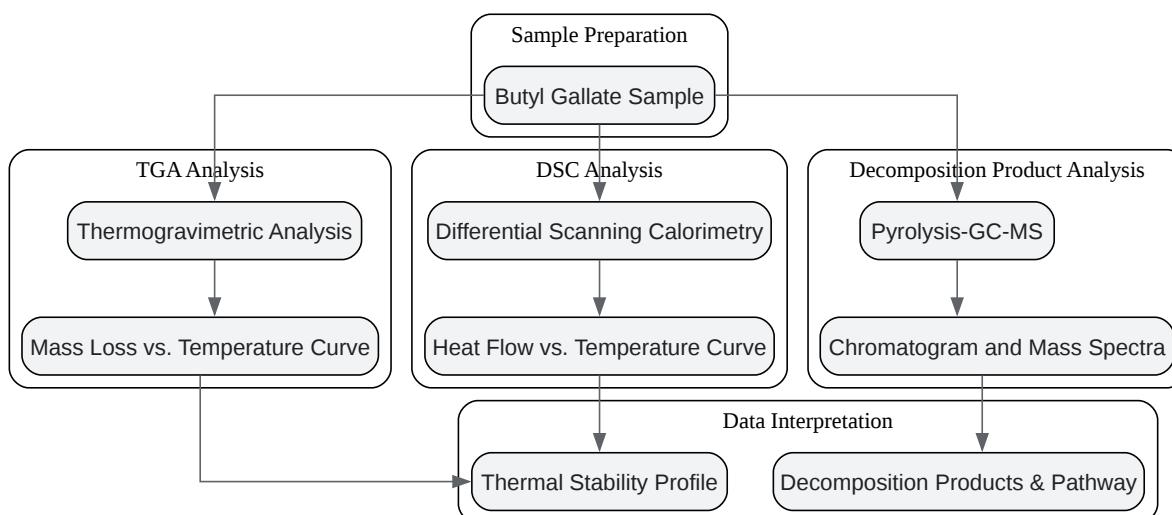
- Instrument: A differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of **butyl gallate** into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.
- Experimental Conditions:

- Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
- Heating Rate: A linear heating rate, typically 10 °C/min.
- Temperature Range: From a temperature below the expected melting point to a temperature above it (e.g., 25 °C to 200 °C).
- Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of **butyl gallate**. The onset temperature and the peak maximum of this endotherm are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of **butyl gallate**.

Methodology:


- Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
- Sample Preparation: A small, accurately weighed amount of **butyl gallate** is placed in a pyrolysis tube.
- Pyrolysis Conditions:
 - Pyrolysis Temperature: A high temperature is selected to induce rapid decomposition (e.g., 600-800 °C).
 - Atmosphere: Inert (e.g., Helium).
- GC-MS Conditions:
 - GC Column: A capillary column suitable for separating a wide range of organic compounds.
 - Temperature Program: A programmed temperature ramp to separate the pyrolysis products.

- MS Detection: The mass spectrometer is used to identify the separated compounds by comparing their mass spectra to a library of known compounds.
- Data Analysis: The resulting chromatogram will show peaks corresponding to the different decomposition products. The mass spectrum of each peak is used to identify the compound.

Experimental and Logical Workflows

Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for the thermal analysis of **butyl gallate**.

[Click to download full resolution via product page](#)

Workflow for the thermal analysis of **butyl gallate**.

Conclusion

This technical guide has summarized the current understanding of the thermal stability and decomposition of **butyl gallate**. While specific thermal analysis data for **butyl gallate** remains limited in the public domain, the information available for homologous galloyl esters provides a strong basis for predicting its behavior. The provided experimental protocols offer a clear framework for researchers to conduct their own detailed investigations into the thermal properties of **butyl gallate**, enabling its more effective and reliable application in various industrial and pharmaceutical contexts. Further research focusing on the precise identification of thermal decomposition products and the kinetics of degradation would be invaluable for a more complete understanding of this important antioxidant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl Gallate | C11H14O5 | CID 14128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl Gallate | 1083-41-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [thermal stability and decomposition of butyl gallate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094131#thermal-stability-and-decomposition-of-butyl-gallate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com